3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide
描述
3-Methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide is a heterocyclic compound featuring a dihydroquinazolinone core fused with a benzamide moiety. The structure includes a 3-methoxybenzamide group at position 6 of the quinazolinone ring, a 2-methyl substituent at position 2, and a p-tolyl (4-methylphenyl) group at position 3 . Its synthesis likely involves palladium-catalyzed cross-coupling or condensation reactions, as inferred from analogous quinazolinone derivatives .
属性
IUPAC Name |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-10-19(11-8-15)27-16(2)25-22-12-9-18(14-21(22)24(27)29)26-23(28)17-5-4-6-20(13-17)30-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHGMINFUNKXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-Methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide is a compound with potential biological activity that has garnered interest in various fields such as pharmacology and agrochemistry. This article explores its biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H15N3O3
- Molecular Weight : 313.32 g/mol
- IUPAC Name : 3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an anti-inflammatory and anticancer agent.
- Inhibition of Kinases : The compound may act by inhibiting specific kinases involved in inflammatory pathways. This inhibition can lead to a decrease in pro-inflammatory cytokines such as IL-1, IL-2, and TNF-alpha, which are crucial in mediating inflammatory responses .
- Antiviral Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit antiviral properties against several viruses, indicating that this compound might also share similar activity .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of 3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide against various cancer cell lines:
These results indicate a promising anticancer potential, particularly against breast cancer cells.
In Vivo Studies
In vivo studies have shown that the administration of the compound resulted in significant tumor reduction in animal models. The mechanism appears to involve the modulation of immune responses and direct cytotoxic effects on tumor cells.
Case Studies
- Anti-inflammatory Effects : A study focused on rheumatoid arthritis demonstrated that treatment with this compound reduced joint inflammation and pain scores significantly compared to control groups .
- Antiviral Efficacy : In research examining its antiviral properties, the compound was effective against the herpes simplex virus (HSV), showing a reduction in viral load in treated subjects compared to untreated controls .
相似化合物的比较
Compound 4l (2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-2,2-Dimethylpropyl)-6,8-Bis(2-(4-Methoxyphenyl))Quinazolin-4(3H)-One)
- Core Structure: Shares a tetrahydroquinazolinone backbone but incorporates bis(4-methoxyphenyl) groups at positions 6 and 8, enhancing electron density and steric bulk.
- Substituents : Features a 2,2-dimethylpropyl linker and additional 4-methoxyphenyl groups, distinguishing it from the target compound’s simpler p-tolyl and 3-methoxybenzamide substituents.
- Synthesis : Prepared via Suzuki-Miyaura coupling with PdCl₂(PPh₃)₂ and PCy₃, yielding 81% efficiency .
- Physical Properties: Melting point 228–230°C, higher than typical dihydroquinazolinones due to increased molecular symmetry and π-π stacking .
BI-2536 ((R)-4-((8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-yl)Amino)-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide)
- Core Structure : A pteridine-based kinase inhibitor with a 3-methoxybenzamide group, analogous to the target compound’s benzamide moiety.
- Substituents: Includes a 1-methylpiperidin-4-yl group instead of a dihydroquinazolinone core, conferring distinct solubility and blood-brain barrier penetration properties.
- Activity : Potent inhibitor of PLK1 and ALK kinases, with selectivity modulated by the 3-methoxy group .
Pharmacological and Physicochemical Comparisons
Functional Group Impact on Activity
- 3-Methoxybenzamide : Enhances hydrogen bonding with kinase ATP-binding pockets in both the target compound and BI-2536 .
- Quinazolinone vs. Pteridine Core: The dihydroquinazolinone scaffold may offer better metabolic stability than BI-2536’s pteridine, which is prone to oxidation .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis is unreported but likely requires optimization of coupling reactions, as seen in Compound 4l’s Pd-catalyzed protocol .
- Biological Data Gap : While structural analogs like BI-2536 have well-documented kinase inhibition, the target compound’s specific activity remains uncharacterized in the available literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
